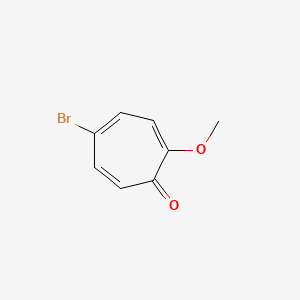

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one

描述

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions established for cycloheptatrienone derivatives. The complete IUPAC name, 5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one, clearly delineates the structural features through its systematic construction. The base name "cyclohepta-2,4,6-trien-1-one" identifies the seven-membered ring system containing three conjugated double bonds and a ketone functionality at position 1. The numerical designations 2,4,6 specify the positions of the double bonds within the ring system, while the "1-one" suffix indicates the carbonyl group location.

The substituent pattern is precisely defined through the positional descriptors, where the methoxy group occupies position 2 and the bromine atom is located at position 5 of the ring system. This specific substitution pattern creates a unique isomeric form among the possible regioisomers of disubstituted cycloheptatrienones. Alternative nomenclature systems occasionally refer to this compound as 5-bromo-2-methoxy-tropone, reflecting the common name "tropone" for the parent cycloheptatrienone system. The molecular formula C₈H₇BrO₂ with a molecular weight of 215.04 daltons provides the essential compositional information for this halogenated aromatic compound.

Isomeric considerations for this compound encompass both constitutional and stereochemical aspects. The constitutional isomers arise from different positional arrangements of the bromine and methoxy substituents around the seven-membered ring. The specific 2-methoxy-5-bromo substitution pattern represents one of multiple possible regioisomeric forms, each exhibiting distinct chemical and physical properties. Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for distinguishing between these positional isomers, as demonstrated in systematic studies of tropone derivatives where specific carbon signals provide unambiguous structural identification. The regioselective synthesis and characterization of such isomers require careful attention to substituent effects and their influence on both chemical reactivity and spectroscopic properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the characteristic structural features of tropone derivatives, which exhibit distinctive geometric parameters that differentiate them from both benzenoid aromatic systems and simple ketones. Crystal structure determinations of the parent tropone system have revealed fundamental geometric insights applicable to substituted derivatives. At low temperatures, tropone crystallizes in a monoclinic space group with pronounced bond alternation throughout the seven-membered ring, yet maintains an approximately planar molecular geometry. These structural characteristics provide a foundation for understanding the conformational behavior of substituted analogues.

The seven-membered ring system in tropone derivatives exhibits systematic distortions from perfect planarity, similar to those observed in cycloheptatriene but with additional influences from the carbonyl functionality. Crystal structure analysis has demonstrated that tropone molecules show systematic deviations from exact planarity, with distortions occurring in the same sense as observed in the corresponding triene systems. The introduction of substituents such as bromine and methoxy groups at positions 5 and 2, respectively, introduces additional conformational considerations due to steric and electronic effects. The bulky bromine atom at position 5 may induce slight out-of-plane distortions, while the methoxy group at position 2 can participate in electronic delocalization with the ring system.

Conformational analysis of this compound must consider the preferred orientations of the substituent groups relative to the ring plane. The methoxy group can adopt different rotational conformations around the carbon-oxygen bond, with the preferred conformation influenced by both steric factors and electronic conjugation with the aromatic system. Nuclear magnetic resonance studies of related tropone derivatives have provided insights into the dynamic behavior of such substituents, revealing information about rotational barriers and preferred conformational states. The bromine substituent, being a heavy halogen, contributes significantly to the overall molecular polarizability and may influence the conformational preferences through both steric and electronic mechanisms.

Electronic Structure and Aromaticity in Cycloheptatrienone Derivatives

The electronic structure of this compound exemplifies the unique aromatic character exhibited by tropone derivatives, which represent fascinating examples of non-benzenoid aromatic systems. The fundamental electronic structure of tropones arises from the polarization of the carbonyl group within the conjugated seven-membered ring system, creating a dipolar resonance structure that contributes significantly to the overall aromatic stabilization. Dewar's pioneering proposal in 1945 suggested that tropones could exhibit aromatic properties through the formation of a partial positive charge on the carbonyl carbon and a corresponding negative charge on the oxygen atom, leading to the development of tropylium ion character within the ring system.

The aromatic character of cycloheptatrienone derivatives manifests through several distinctive electronic properties that differentiate them from conventional ketones and simple conjugated systems. The dipole moment of the parent tropone, measured at 4.17 Debye, significantly exceeds the 3.04 Debye value observed for cycloheptanone, providing clear evidence for the enhanced polarization resulting from aromatic stabilization. This increased polarization reflects the contribution of resonance structures in which the seven-membered ring achieves a six-electron aromatic system similar to the tropylium cation. The introduction of electron-withdrawing and electron-donating substituents, such as bromine and methoxy groups, respectively, further modulates the electronic distribution and aromatic character of the system.

Substituent effects on the electronic structure of this compound can be analyzed through systematic comparison with other tropone derivatives using carbon-13 nuclear magnetic resonance chemical shift data. Studies of various methoxytropones have revealed characteristic substituent-induced shifts that reflect the electronic influence of different functional groups on the aromatic system. The methoxy group at position 2 acts as an electron-donating substituent, contributing to increased electron density in the ring system and affecting the chemical shifts of neighboring carbons. Conversely, the bromine atom at position 5 functions as an electron-withdrawing group, creating complementary electronic effects that influence the overall charge distribution and reactivity patterns.

The regioselective nucleophilic substitution reactions observed for 5-bromo-2-methoxytropone provide additional evidence for the unique electronic structure of these aromatic systems. The ability of the compound to undergo nucleophilic attack, particularly with oxygen-, nitrogen-, and sulfur-centered nucleophiles, demonstrates the electrophilic character imparted by the aromatic tropone system. These reactions proceed through mechanisms that are characteristic of electron-deficient aromatic systems, where the aromatic stabilization energy facilitates nucleophilic addition and subsequent substitution processes. The regioselectivity observed in these transformations reflects the electronic influence of the existing substituents and the inherent reactivity patterns of the tropone aromatic system.

属性

IUPAC Name |

5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-5-3-6(9)2-4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEOPRICQZFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345374 | |

| Record name | 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33816-51-2 | |

| Record name | 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Bromination Method

Principle:

Selective electrophilic bromination of 2-methoxycyclohepta-2,4,6-trien-1-one introduces a bromine atom at the 5-position.

- Starting Material: 2-methoxycyclohepta-2,4,6-trien-1-one

- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid, dichloromethane, or chloroform

- Temperature: 0–25°C

- Reaction Time: 1–4 hours

- Workup: Quenching with sodium thiosulfate, extraction, purification by recrystallization or chromatography

Reaction Scheme:

$$

\text{2-methoxycyclohepta-2,4,6-trien-1-one} + \text{Br}_2 \rightarrow \text{5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one}

$$

Data Table: Direct Bromination Conditions and Yields

| Entry | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Br₂ | Acetic acid | 0–5 | 2 | 75 | High selectivity |

| 2 | NBS | DCM | 20–25 | 3 | 68 | Milder, less toxic |

| 3 | Br₂ | Chloroform | 0–25 | 1.5 | 70 | Rapid, good conversion |

Yields are representative and may vary with scale and substrate purity.

Mechanistic Note:

The methoxy group activates the ring toward electrophilic substitution, favoring bromination at the 5-position due to resonance and inductive effects.

Industrial and Scale-Up Considerations

- Scalability: The direct bromination method is readily scalable, with reaction parameters adjustable for larger batches.

- Purity: Controlled addition of bromine and temperature monitoring are critical for high selectivity and minimal polybromination.

- Safety: Use of N-bromosuccinimide is preferred in some settings due to easier handling and reduced hazardous byproducts.

Comparative Analysis

| Method | Simplicity | Selectivity | Scalability | Typical Yield | Environmental Impact |

|---|---|---|---|---|---|

| Direct Bromination | High | High | Good | 68–75% | Moderate |

| Annulation + Functionalization | Low | Moderate | Poor | 40–60% | Higher (multi-step) |

| Pd-Catalyzed Cross-Coupling | Moderate | High | Moderate | 50–65% | Moderate |

化学反应分析

Types of Reactions

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states or dehalogenated products .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines:

- Mechanism of Action : The compound's structural features allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against breast (MCF-7) and lung (A549) cancer cell lines. The IC50 values for these compounds suggest significant anticancer activity, with some derivatives showing IC50 values as low as 2.93 ± 0.47 µM against MCF-7 cells .

- VEGFR-2 Inhibition : In addition to direct anticancer effects, some derivatives exhibit inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in cancer therapy due to its role in tumor angiogenesis. For example, certain compounds derived from this compound demonstrated IC50 values around 435 nM for VEGFR-2 inhibition .

Photocapture Studies

Another application involves the use of this compound in photocapture assays targeting bromodomains. Research indicates that it can effectively bind to bromodomains, which are important for regulating gene expression and are implicated in various cancers . The binding affinities and thermodynamic parameters derived from these studies provide insights into its potential as a therapeutic agent.

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Novel Compounds : The compound can be utilized as an intermediate in the synthesis of more complex molecules. For example, it has been used to synthesize small molecule series that incorporate hydrazone linkers and thiazole moieties . These compounds may exhibit enhanced biological activities due to their multifaceted structures.

- Reactions and Transformations : Various synthetic routes involving this compound have been reported, including reactions with palladium-catalyzed cross-couplings and other coupling reactions that yield valuable derivatives for further biological evaluation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Evaluated against MCF-7 and A549 cancer cell lines | IC50 values as low as 2.93 µM |

| VEGFR-2 Inhibition | Inhibitory activity against VEGFR-2 | IC50 around 435 nM |

| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Used in palladium-catalyzed reactions |

作用机制

The mechanism of action of 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and substituents of 5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one with related troponoids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₇BrO₂ | 215.04 | Br (C5), -OCH₃ (C2) | Ketone, Methoxy, Bromo |

| Tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) | C₇H₆O₂ | 122.12 | -OH (C2) | Ketone, Hydroxyl |

| 5-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one | C₇H₆BrNO₂ | 216.03 | Br (C3), -OH (C2), -NH₂ (C5) | Ketone, Hydroxyl, Amino, Bromo |

| 2-Mercaptocyclohepta-2,4,6-trien-1-one (675) | C₇H₆OS | 138.18 | -SH (C2) | Ketone, Thiol |

| 5-[2-(2,4,6-Tribromophenyl)diazenyl]tropolone | C₁₃H₇Br₃N₂O₂ | 465.93 | -N=N-(2,4,6-tribromophenyl) (C5) | Ketone, Hydroxyl, Azo, Bromo |

| 2-Methoxy-5-(2,3,4-trimethoxyphenyl) derivative | C₁₇H₁₈O₅ | 302.32 | -OCH₃ (C2), 2,3,4-trimethoxyphenyl (C5) | Ketone, Methoxy, Aryl |

Reactivity and Electronic Effects

- Bromine Substituent: The bromine atom in the target compound increases electrophilicity and enables halogen bonding, as seen in brominated troponoids like 5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone, which exhibits Br⋯Br interactions in crystal packing .

- Methoxy vs. Hydroxyl : The methoxy group (-OCH₃) in the target compound is electron-donating, reducing acidity compared to tropolone’s hydroxyl group (pKa ~6.7) . This substitution may alter solubility and hydrogen-bonding capacity.

Crystallographic and Conformational Features

- Planarity: The target compound’s conjugated system is expected to be planar, similar to 5-[2-(2,4,6-tribromophenyl)diazenyl]tropolone (r.m.s. deviation: 0.054 Å) . Substituents like methoxy may introduce minor steric distortions.

- Halogen Bonding : Bromine’s polarizability facilitates interactions observed in bromodomain-containing proteins, as seen in X-ray diffraction studies of related compounds .

生物活性

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that has garnered interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol

- CAS Number : 33816-51-2

This compound is synthesized through the bromination of 2-methoxycyclohepta-2,4,6-trien-1-one under controlled conditions to ensure selectivity at the desired position on the cycloheptatrienone ring.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the compound's ability to interact with microbial cell membranes and inhibit essential cellular processes.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Derivative | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative A | 10 | E. coli |

| Derivative B | 20 | S. aureus |

| Derivative C | 15 | C. albicans |

This suggests that modifications to the structure can enhance antimicrobial properties significantly.

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 25 | 40 |

| HCT116 | 30 | 50 |

These findings highlight its potential as a therapeutic agent in cancer treatment .

常见问题

Q. What are the common synthetic routes for 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one?

The synthesis typically involves functionalizing a tropolone core (cyclohepta-2,4,6-trien-1-one) via sequential substitution reactions.

- Bromination : Electrophilic aromatic bromination using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions can introduce bromine at position 4. Regioselectivity is influenced by electron-donating/withdrawing groups and reaction temperature .

- Methoxylation : Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling. For example, a hydroxyl group at position 2 can be methylated using dimethyl sulfate (DMS) or iodomethane in the presence of a base (e.g., K₂CO₃) .

Methodological Tip : Monitor reaction progress using TLC and confirm regiochemistry via (e.g., coupling constants for aromatic protons) and high-resolution mass spectrometry (HRMS).

Q. How is the structure of this compound confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. For example, analogous compounds (e.g., nitrotropolones) were structurally resolved via SCXRD, revealing bond lengths and angles consistent with non-benzenoid aromaticity .

- Spectroscopy :

- : Look for deshielded aromatic protons (δ 6.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm).

- IR : Confirm carbonyl (C=O) stretch at ~1650 cm and C-Br at ~550 cm.

Note : For crystallography, optimize crystal growth via slow evaporation in solvents like dichloromethane/hexane mixtures .

Advanced Questions

Q. How does bromine substitution at position 5 influence the electronic structure and reactivity of the tropolone ring?

- Electronic Effects : Bromine, an electron-withdrawing group, reduces electron density at position 5, directing further electrophilic attacks to meta/para positions. This can be quantified via density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps and Mulliken charges) .

- Reactivity Impact : Bromine enhances susceptibility to nucleophilic aromatic substitution (SNAr) at adjacent positions. For example, methoxy groups at position 2 can stabilize intermediates via resonance .

Experimental Design : Compare reaction rates and regiochemistry of brominated vs. non-brominated tropolones in SNAr reactions using kinetic studies and DFT modeling.

Q. What challenges arise in synthesizing 5-Bromo-2-methoxy derivatives without side reactions?

- Regioselectivity : Competing bromination at positions 3 or 7 may occur. Use directing groups (e.g., methoxy) or steric hindrance (bulky solvents) to control substitution .

- Side Reactions : Over-bromination or demethylation under harsh conditions. Mitigate via low-temperature reactions (0–5°C) and inert atmospheres (N₂/Ar).

Case Study : In nitrotropolone synthesis, competing tautomerization led to byproducts; similar challenges may arise here. Optimize via stepwise functionalization and intermediate purification .

Q. How can crystallographic data resolve tautomeric ambiguities in tropolone derivatives?

- Tautomer Identification : SCXRD unambiguously assigns tautomers by locating hydroxyl and carbonyl groups. For example, 7-nitrotropolone was confirmed as the dominant tautomer via O–H···O hydrogen bonding patterns .

- Refinement Techniques : Use SHELXL’s TWIN and BASF commands to handle twinned data, common in non-centrosymmetric crystals. Refinement against high-resolution data (e.g., < 1.0 Å) improves accuracy .

Example : For 5-Bromo-2-methoxy derivatives, compare experimental bond lengths with DFT-optimized tautomers to validate assignments.

Q. What methodologies analyze the compound’s potential as a ligand in coordination chemistry?

- Synthesis of Metal Complexes : React with transition metals (e.g., Ga(III), In(III)) in ethanol/THF under reflux. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) by analyzing edge features and extended X-ray absorption fine structure (EXAFS) .

Data Interpretation : Compare stability constants (log K) of complexes with other tropolone derivatives to assess ligand strength .

Data Contradiction Analysis

Q. Discrepancies in Reported Tautomeric Ratios

- Issue : Some studies report dominant keto-enol tautomers, while others suggest nitro or bromo groups stabilize alternative forms.

- Resolution :

- Variable-Temperature NMR : Track tautomeric equilibria by observing proton shifts at different temperatures.

- Computational Validation : Compare experimental SCXRD data (e.g., O–H bond lengths) with DFT-predicted tautomer energies .

- Control Experiments : Repeat syntheses under anhydrous vs. hydrated conditions to assess solvent effects on tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。